beta-D-glucosyl-N-octadecanoylsphingosine
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Overview
Description
Beta-D-glucosyl-N-octadecanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as octadecanoyl. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Glucosylceramide (D18:1/18:0), also known as b-D-glucosyl-N-stearoylsphingosine or C18 glccer, belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/18:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/18:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/18:0) can be biosynthesized from octadecanoic acid.
Scientific Research Applications
Glucosinolates and Isothiocyanates
Chemical Diversity and Distribution : Glucosinolates, similar in their glucosyl linkage to beta-D-glucosyl-N-octadecanoylsphingosine, are found in a wide range of plants and are known for their cancer chemoprotective properties. The diversity of these compounds in plants suggests potential for varied applications in health and disease prevention (Fahey, Zalcmann, & Talalay, 2001).
Pharmacological Chaperone Therapy
Gaucher Disease Treatment : Research on acid β-glucosidase (β-glucocerebrosidase) mutations in Gaucher disease highlights the use of pharmacological chaperone therapy. This therapy stabilizes mutant forms of lysosomal enzymes, showing the potential of biochemical approaches in treating genetic disorders (Benito, García Fernández, & Mellet, 2011).
Bio-Protective Effects of Glucosinolates
Antimicrobial and Anticarcinogenic Properties : Glucosinolates, upon hydrolysis, yield products with significant bioactive properties, including antifungal, antibacterial, and anticarcinogenic activities. These findings underscore the potential for using glucosinolate-containing compounds in therapeutic and preventive health applications (Vig, Rampal, Thind, & Arora, 2009).
Beta-Glucans and Health
Immunomodulatory Effects : Beta-glucans have been recognized for their ability to modulate immune responses and potentially reduce susceptibility to infections and cancer. Their role in enhancing immune function through interaction with specific receptors offers insights into mechanisms that could be harnessed for health benefits, including those possibly relevant to this compound applications (Murphy, Davis, & Carmichael, 2010).
Properties
Molecular Formula |
C42H81NO8 |
---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39+,40-,41+,42+/m0/s1 |
InChI Key |
YMYQEDCYNANIPI-DYJXBSQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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